REACTION_SMILES
|
[C:34]([CH2:35][CH3:36])(=[O:37])[O:38][C:39](=[O:40])[CH2:41][CH3:42].[CH2:49]([Cl:50])[Cl:51].[CH3:27][CH2:28][N:29]([CH2:30][CH3:31])[CH2:32][CH3:33].[Na+:43].[Na+:44].[O-:45][C:46](=[O:47])[O-:48].[OH:1][CH:2]1[CH2:3][CH2:4][C:5]2([OH:6])[CH:7]3[CH2:8][c:9]4[cH:10][cH:11][c:12]([OH:13])[c:14]5[c:26]4[C:17]2([CH:16]1[O:15]5)[CH2:18][CH2:19][N:20]3[CH2:21][CH:22]1[CH2:23][CH2:24][CH2:25]1>>[C:34]([CH2:35][CH3:36])(=[O:37])[O-:38].[OH:1][CH:2]1[CH2:3][CH2:4][C:5]2([OH:6])[CH:7]3[CH2:8][c:9]4[cH:10][cH:11][c:12]([OH:13])[c:14]5[c:26]4[C:17]2([CH:16]1[O:15]5)[CH2:18][CH2:19][N:20]3[CH2:21][CH:22]1[CH2:23][CH2:24][CH2:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCC(=O)OC(=O)CC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Oc1ccc2c3c1OC1C(O)CCC4(O)C(C2)N(CC2CCC2)CCC314
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Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1ccc2c3c1OC1C(O)CCC4(O)C(C2)N(CC2CCC2)CCC314
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:34]([CH2:35][CH3:36])(=[O:37])[O:38][C:39](=[O:40])[CH2:41][CH3:42].[CH2:49]([Cl:50])[Cl:51].[CH3:27][CH2:28][N:29]([CH2:30][CH3:31])[CH2:32][CH3:33].[Na+:43].[Na+:44].[O-:45][C:46](=[O:47])[O-:48].[OH:1][CH:2]1[CH2:3][CH2:4][C:5]2([OH:6])[CH:7]3[CH2:8][c:9]4[cH:10][cH:11][c:12]([OH:13])[c:14]5[c:26]4[C:17]2([CH:16]1[O:15]5)[CH2:18][CH2:19][N:20]3[CH2:21][CH:22]1[CH2:23][CH2:24][CH2:25]1>>[C:34]([CH2:35][CH3:36])(=[O:37])[O-:38].[OH:1][CH:2]1[CH2:3][CH2:4][C:5]2([OH:6])[CH:7]3[CH2:8][c:9]4[cH:10][cH:11][c:12]([OH:13])[c:14]5[c:26]4[C:17]2([CH:16]1[O:15]5)[CH2:18][CH2:19][N:20]3[CH2:21][CH:22]1[CH2:23][CH2:24][CH2:25]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(=O)OC(=O)CC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc2c3c1OC1C(O)CCC4(O)C(C2)N(CC2CCC2)CCC314
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1ccc2c3c1OC1C(O)CCC4(O)C(C2)N(CC2CCC2)CCC314
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:34]([CH2:35][CH3:36])(=[O:37])[O:38][C:39](=[O:40])[CH2:41][CH3:42].[CH2:49]([Cl:50])[Cl:51].[CH3:27][CH2:28][N:29]([CH2:30][CH3:31])[CH2:32][CH3:33].[Na+:43].[Na+:44].[O-:45][C:46](=[O:47])[O-:48].[OH:1][CH:2]1[CH2:3][CH2:4][C:5]2([OH:6])[CH:7]3[CH2:8][c:9]4[cH:10][cH:11][c:12]([OH:13])[c:14]5[c:26]4[C:17]2([CH:16]1[O:15]5)[CH2:18][CH2:19][N:20]3[CH2:21][CH:22]1[CH2:23][CH2:24][CH2:25]1>>[C:34]([CH2:35][CH3:36])(=[O:37])[O-:38].[OH:1][CH:2]1[CH2:3][CH2:4][C:5]2([OH:6])[CH:7]3[CH2:8][c:9]4[cH:10][cH:11][c:12]([OH:13])[c:14]5[c:26]4[C:17]2([CH:16]1[O:15]5)[CH2:18][CH2:19][N:20]3[CH2:21][CH:22]1[CH2:23][CH2:24][CH2:25]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(=O)OC(=O)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc2c3c1OC1C(O)CCC4(O)C(C2)N(CC2CCC2)CCC314
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1ccc2c3c1OC1C(O)CCC4(O)C(C2)N(CC2CCC2)CCC314
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |